(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-Isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound featuring a dihydrobenzofuran core substituted with a 3,4,5-trimethoxybenzylidene group at the 2-position and an isopropyl ester-linked acetoxy moiety at the 6-position. The (Z)-stereochemistry of the benzylidene double bond is critical for its spatial orientation, influencing intermolecular interactions and biological activity. This compound is hypothesized to belong to a class of agrochemicals or pharmaceutical intermediates due to structural similarities with known pesticidal esters (e.g., methyl esters of sulfonylureas and imidazolinones) .
Key structural attributes include:
- Dihydrobenzofuran backbone: Provides rigidity and planar aromaticity.
- Isopropyl ester: Modulates solubility and metabolic stability compared to methyl esters.
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(2)31-21(25)12-30-16-7-14(3)22-17(11-16)32-18(23(22)26)8-15-9-19(27-4)24(29-6)20(10-15)28-5/h7-11,13H,12H2,1-6H3/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSAQABMXRUJE-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core substituted with various functional groups, contributing to its biological activity. The molecular weight is approximately 428.4 g/mol, and its structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzofuran derivative.
- Alkylation with isopropyl acetate.
- Introduction of the methoxy and methyl groups through specific reagents and conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15.0 | Induction of apoptosis |
| Colon Cancer | 20.5 | Inhibition of cell cycle progression |
| Lung Cancer | 18.0 | Modulation of signaling pathways |
These findings suggest that the compound may exert its effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antioxidant Activity
In addition to anticancer properties, this compound has been evaluated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively:
| Assay | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µM |
| ABTS Assay | IC50 = 30 µM |
This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Study on Antiproliferative Effects : A recent study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives and found that those with similar structural motifs to (Z)-isopropyl 2-((4-methyl-3-oxo...) exhibited promising anticancer activity against breast and colon cancer cell lines .
- Mechanistic Insights : Another investigation focused on the mechanisms underlying the observed biological activities. It was found that compounds with a similar structure could inhibit key enzymes involved in cancer metabolism and promote apoptosis through the intrinsic pathway .
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibition of Enzymatic Activity :
- The compound has shown potential as an inhibitor of various enzymes, particularly those involved in epigenetic regulation. For instance, it may interact with the enhancer of zeste homolog 2 (EZH2), a target in cancer therapy. Studies have demonstrated that modifications to the benzofuran structure can enhance inhibitory potency against EZH2, with some derivatives exhibiting IC50 values in the low nanomolar range .
-
Antiviral Activity :
- Compounds similar to (Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate have been investigated for their antiviral properties. Research indicates that certain structural analogs can inhibit RNA-dependent RNA polymerase activity, which is crucial for viral replication .
Photostabilization Applications
- Sunscreen Formulations :
- The compound's structural characteristics suggest its utility as a photostabilizer in sunscreen formulations. It can enhance the stability of active ingredients like avobenzone under UV exposure. A related study demonstrated that incorporating trimethoxybenzylidene derivatives into sunscreen formulations significantly improved their SPF and photostability .
Table 1: EZH2 Inhibition Potency of Related Compounds
| Compound ID | Structure | EZH2 IC50 (nM) |
|---|---|---|
| Compound 1 | Structure A | 6.14 |
| Compound 2 | Structure B | 2.06 |
| Compound 3 | Structure C | 7.21 |
| Compound 4 | Structure D | 7.35 |
| Tazemetostat | Reference Compound | 0.697 |
Table 2: Photostabilizing Efficacy of TMBP Compared to Commercial Stabilizers
| Stabilizer | SPF Boost (%) | Critical Wavelength (nm) |
|---|---|---|
| TMBP | >50 | >370 |
| Octocrylene | - | - |
| Ethylhexylmethoxycrylene | - | - |
| Diethylhexylsyringylidenemalonate | - | - |
Case Studies
-
Dual Inhibition Study :
A recent study identified a dual inhibitor targeting both EZH2 and HSP90 using structural modifications similar to those found in this compound. This compound exhibited significant cell growth inhibitory effects against resistant glioblastoma cells . -
Sunscreen Development :
Research on photostabilizers highlighted the effectiveness of compounds based on benzylidenepentanedione chemistry in enhancing the SPF of sunscreen formulations containing avobenzone. The study concluded that these compounds could be promising additives for broad-spectrum photoprotective products .
Comparison with Similar Compounds
Stereochemical and Electronic Effects
- The (Z)-configuration of the benzylidene group in the target compound may enhance π-π stacking or hydrogen bonding compared to (E)-isomers or non-planar analogues like thiazopyr .
Physicochemical Properties
- Lipophilicity : The isopropyl ester confers higher logP (predicted ~3.5) than methyl esters (e.g., metsulfuron methyl ester, logP ~2.1), suggesting slower hydrolysis and prolonged soil persistence.
- Solubility : Reduced water solubility compared to sulfonylurea methyl esters (e.g., metsulfuron methyl ester: 1.4 g/L at 20°C) due to bulkier substituents.
Research Findings and Hypotheses
While direct studies on the target compound are scarce, inferences from structural analogs suggest:
- Metabolic Stability : The isopropyl ester may resist enzymatic hydrolysis better than methyl esters, as seen in imazamethabenz methyl ester’s rapid degradation in soil .
- Synthetic Accessibility : The dihydrobenzofuran scaffold requires multi-step synthesis, contrasting with triazine-based sulfonylureas produced via simpler coupling reactions .
Q & A
Q. Solutions :
- Recrystallization : Use petroleum ether/ethyl acetate mixtures to selectively crystallize the Z-isomer .
- HPLC with chiral columns : Resolve E/Z isomers using a hexane/isopropanol gradient (85:15 v/v) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
Methodology :
Substituent variation : Modify trimethoxybenzylidene groups (e.g., replace methoxy with ethoxy or halogens) to assess steric/electronic effects on bioactivity .
Scaffold hybridization : Fuse the dihydrobenzofuran core with thiazolo[3,2-a]pyrimidine or coumarin systems to evaluate pharmacokinetic properties .
In vitro assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and tubulin polymerization inhibition, correlating results with substituent trends .
Advanced: How are contradictions in spectroscopic data resolved (e.g., overlapping NMR signals)?
Answer:
- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating ¹H-¹³C couplings, particularly for aromatic protons in the 3,4,5-trimethoxyphenyl group .
- Isotopic labeling : Introduce deuterated analogs to simplify splitting patterns in crowded regions (e.g., δ 6.8–7.2 ppm) .
- Comparative analysis : Cross-reference with spectra of structurally related compounds (e.g., ethyl 5-(4-methoxyphenyl)-thiazolo[3,2-a]pyrimidine derivatives) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error).
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
- HPLC-DAD : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Advanced: What computational methods support the design of analogs with improved stability?
Answer:
- DFT calculations : Optimize geometries and calculate Gibbs free energy differences between E/Z isomers to predict stability .
- Molecular docking : Screen analogs against target proteins (e.g., tubulin) to prioritize synthesis of high-affinity candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
